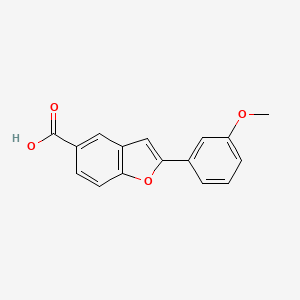

2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-4-2-3-10(8-13)15-9-12-7-11(16(17)18)5-6-14(12)20-15/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELYXYUTMFATHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Substituted Salicylaldehyde and Diazoacetone

- Starting Material: Substituted salicylaldehyde (bearing methoxy groups)

- Key Step: Reaction with diazoacetone in dichloromethane at 40°C under stirring

- Outcome: Formation of 4-methoxybenzofuran-5-carboxylic acid intermediate with ~37% yield

- Subsequent Step: Conversion to 1-(4-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione by reaction in DMF

This route emphasizes the use of diazo compounds to cyclize and form the benzofuran ring with carboxylic acid substitution.

Cs2CO3-Mediated Room Temperature Synthesis Using 2-Hydroxybenzonitriles and 2-Bromoacetophenones

- Reagents: 2-hydroxybenzonitriles and 2-bromoacetophenones

- Base: Cesium carbonate (Cs2CO3), 2 equivalents

- Solvent: Dimethylformamide (DMF)

- Conditions: Room temperature, reaction completes in 10–20 minutes

- Yield: Up to 92% for benzofuran derivatives

- Mechanism: One-pot C–C and C–O bond formation leading to benzofuran core formation

- Advantages: Rapid, efficient, mild conditions, suitable for gram-scale synthesis

This method can be adapted for methoxy-substituted phenyl groups by using appropriate substituted starting materials.

Copper-Catalyzed Coupling of Cuprous Aryl Acetylenes with o-Halophenols

- Catalyst: Cu(I) iodide, sometimes with Pd catalyst (e.g., (PPh3)2PdCl2)

- Base: Triethylamine

- Solvent: Pyridine or similar polar aprotic solvents

- Temperature: Reflux conditions

- Process: Formation of cuprous aryl acetylene intermediate followed by intramolecular cyclization to 2-arylbenzofuran

- Application: Effective for synthesizing 2-arylbenzofurans including those with methoxy substituents

- Limitations: Multi-step, sometimes lower yields, requires careful control of conditions

Reaction Conditions and Optimization Summary

| Method | Key Reagents | Base | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Diazoacetone cyclization | Substituted salicylaldehyde, diazoacetone | - | Dichloromethane | 40°C | Several hours | ~37% | Intermediate formation for benzofuran-5-carboxylic acid |

| Cs2CO3-mediated synthesis | 2-hydroxybenzonitrile, 2-bromoacetophenone | Cs2CO3 (2 equiv) | DMF | Room temp | 10–20 min | Up to 92% | Rapid, mild, scalable |

| Cu-catalyzed coupling | o-Halophenol, aryl acetylene | Triethylamine | Pyridine | Reflux | Hours | Moderate to good | Requires transition metal catalysts |

Detailed Research Findings and Notes

The Cs2CO3-mediated method offers a highly efficient and green approach to benzofuran derivatives, avoiding harsh conditions and heavy metal catalysts. It is particularly useful for synthesizing 3-methoxyphenyl-substituted benzofurans due to the tolerance of various substituents on the aryl ring.

The diazoacetone approach provides a direct route to benzofuran-5-carboxylic acids but suffers from moderate yields and requires careful handling of diazo compounds.

The copper-catalyzed coupling is a well-established method for 2-arylbenzofuran synthesis, allowing for diverse substitution patterns, though it involves multiple steps and metal catalysts, which may complicate purification and scalability.

Polymorphic forms and crystalline modifications of benzofuran carboxylic acids have been explored for pharmaceutical applications, indicating the importance of optimized synthetic routes for producing pure and stable compounds.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-Hydroxyphenyl)-benzofuran-5-carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(3-Methoxyphenyl)-benzofuran-5-methanol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: 2-(3-Hydroxyphenyl)-benzofuran-5-carboxylic acid.

Reduction: 2-(3-Methoxyphenyl)-benzofuran-5-methanol.

Substitution: Various halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that benzofuran derivatives, including 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that benzofuran derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis and other resistant strains .

- Anticancer Properties : Benzofuran compounds are being investigated for their potential as anticancer agents. They have shown activity against various cancer cell lines, including breast cancer, where they act as carbonic anhydrase inhibitors .

- Anti-inflammatory Effects : The compound may influence inflammatory pathways, making it a candidate for treating inflammatory diseases. Its mechanism often involves modulation of specific receptors or enzymes associated with inflammation .

Case Study 1: Antimicrobial Activity

A study conducted by Telveka et al. synthesized various benzofuran derivatives and evaluated their antimicrobial properties against M. tuberculosis. The results indicated that specific substitutions on the benzofuran ring significantly enhanced activity, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL for some derivatives .

Case Study 2: Anticancer Potential

In another investigation, researchers explored the antiproliferative effects of benzofuran-based compounds on breast cancer cell lines. The study found that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation, suggesting that modifications to the benzofuran structure can lead to enhanced anticancer activity .

Data Tables

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- The 3-methoxyphenyl group in the target compound provides steric bulk and moderate electron-donating effects compared to smaller substituents like pyridinyl (CAS 1154060-90-8) or hydroxycyclopentyl (CAS 1154060-69-1) .

- Ethynyl-linked substituents (e.g., 3-((3-chlorophenyl)ethynyl) in compounds) enhance molecular rigidity and may improve binding affinity in enzyme inhibition .

Molecular Weight and Solubility :

- The target compound (256.25 g/mol) has a higher molecular weight than dihydrobenzofuran analogs (e.g., 194.18 g/mol) due to its fully aromatic core and methoxyphenyl group .

- Polar substituents (e.g., hydroxyl in CAS 1154060-69-1) increase aqueous solubility, whereas methoxy and aromatic groups favor lipid membrane penetration .

Biological Activity: Ethynyl-substituted benzofurans (e.g., compounds in ) show potent inhibition of lymphoid-specific tyrosine phosphatase (LYP), with IC₅₀ values influenced by substituent electronegativity .

Biological Activity

2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by various research findings and data tables.

Synthesis and Structural Characteristics

The compound features a benzofuran core substituted with a methoxyphenyl group and a carboxylic acid functional group. Its synthesis often involves multi-step organic reactions, including cyclization and functional group transformations. The presence of the methoxy group at the ortho position enhances its lipophilicity and may contribute to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular signaling and proliferation.

- Receptor Interaction : The compound may interact with various receptors, modulating their activity and influencing cellular responses.

- Antitumor Activity : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and tubulin polymerization inhibition.

Antitumor Activity

A series of studies have demonstrated the antitumor potential of benzofuran derivatives, including this compound. The following table summarizes the IC50 values for various cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | <0.01 | |

| This compound | HEPG2 (liver cancer) | 12.4 | |

| Benzofuran derivative X | MDA-MB-435 (melanoma) | 0.229 |

These results indicate that the compound exhibits potent activity against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Inhibition of Calcium Activated Chloride Channels : A study investigated the inhibition properties of benzofuran derivatives on TMEM16A/CaCC channels. The results showed that compounds with carboxylic functionalities, including this compound, had significant inhibitory effects with an IC50 value of 2.8 μM .

- Caspase Activation in Apoptosis : In experiments conducted on A549 cells treated with this compound, a significant increase in caspase-3 activation was observed, indicating its role in promoting programmed cell death . The activation levels ranged from 1.5 to 3-fold compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid, and how can structural purity be confirmed?

- Methodological Answer : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is effective for benzofuran derivatives. For example, NaH in THF can facilitate key intermediates (e.g., brominated precursors), followed by coupling with methoxyphenyl groups . Post-synthesis, purity is confirmed via melting point analysis (e.g., mp 192–196°C for related benzofurans ), HPLC (≥98% purity ), and spectroscopic techniques like , , and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm), while resolves methoxy ( ~3.8 ppm) and aromatic protons. confirms the benzofuran backbone and carboxylic acid ( ~170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHO: calculated 268.0735, observed 268.0738) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antioxidant vs. cytotoxicity) across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, ROS detection methods). To resolve this:

- Use standardized assays (e.g., DPPH for antioxidants ).

- Compare cytotoxicity (e.g., MTT assay) across multiple cell lines (e.g., cancer vs. normal) .

- Control for substituent effects (e.g., methoxy position impacts activity ).

Q. What strategies optimize synthetic yield while minimizing by-products in multi-step reactions?

- Methodological Answer :

- Solvent selection : Hexafluoropropan-2-ol enhances electrophilic aromatic substitution .

- Catalysis : Use DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) for oxidation steps to reduce side reactions .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates .

- Reference : Yield optimization in cascade reactions .

Q. How to design experiments to elucidate the compound’s mechanism of action in anti-inflammatory pathways?

- Methodological Answer :

- Target identification : Perform molecular docking with COX-2 or NF-κB proteins using PubChem’s 3D structure (InChIKey: BVNNAIYNHUXFCR) .

- In vitro assays : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages.

- Kinetic studies : Use fluorescence probes (e.g., Fura FF ) to monitor intracellular Ca, a mediator of inflammation.

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.